molecular formula C16H16N2O2 B14400540 (2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone CAS No. 89970-21-8

(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone

Cat. No.: B14400540
CAS No.: 89970-21-8
M. Wt: 268.31 g/mol
InChI Key: NBAPKFHLWZQRAN-UHFFFAOYSA-N
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Description

(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone typically involves multiple steps. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate to form an intermediate. This intermediate is then cyclized using a suitable reagent to form the pyrido[3,2-b][1,4]oxazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that need to be carefully managed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and anti-cancer activities, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide dihydrochloride
  • (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid

Uniqueness

What sets (2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The presence of the phenylmethanone group enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

89970-21-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(2-ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-phenylmethanone

InChI

InChI=1S/C16H16N2O2/c1-2-13-11-18(15-14(20-13)9-6-10-17-15)16(19)12-7-4-3-5-8-12/h3-10,13H,2,11H2,1H3

InChI Key

NBAPKFHLWZQRAN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2=C(O1)C=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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